Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid is a heterocyclic compound consisting of a pyrrole ring fused to a pyrimidine ring, with a carboxylic acid substituent at the 3-position of the pyrimidine ring. This compound belongs to the class of fused heterocycles and is considered a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. [, , , , , , , , ]
Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid is a heterocyclic compound characterized by a fused ring structure that combines both pyrrole and pyrimidine moieties. This compound is notable for its potential applications in medicinal chemistry and materials science. It is classified as a carboxylic acid due to the presence of a carboxyl group (-COOH) attached to the pyrrolo-pyrimidine structure, which enhances its reactivity and biological activity.
Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid belongs to the class of heterocyclic compounds, which are organic compounds featuring rings that contain at least one atom that is not carbon. This compound is particularly significant in pharmaceutical chemistry due to its structural properties that allow for interactions with biological targets.
The synthesis of Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid typically involves:
The synthetic route may involve the following steps:
Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid has a unique molecular structure characterized by:
The molecular formula is , with a molecular weight of approximately 179.16 g/mol. The melting point of this compound is reported to be between 243°C and 245°C .
Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid undergoes several notable chemical reactions:
The reactions typically require specific conditions such as:
The products formed depend on the reagents and conditions used but generally include various functionalized derivatives.
Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid interacts with specific molecular targets, including enzymes and receptors. Its mechanism involves:
Relevant data indicates that its stability and reactivity make it suitable for various applications in organic synthesis and medicinal chemistry.
Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid has several significant applications:
Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid represents a fused bicyclic heterocycle characterized by a pyrrole ring condensed with a pyrimidine nucleus, featuring a carboxylic acid functional group at the 3-position. This compound (CAS 251102-27-9) has the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol, existing typically as a solid under standard conditions [3]. The fused ring system creates a planar, electron-rich architecture where the pyrrole nitrogen contributes basicity while the pyrimidine nitrogens enhance hydrogen-bonding capabilities. The strategically positioned carboxylic acid group significantly influences the molecule's physicochemical behavior, conferring pH-dependent solubility and enabling salt formation for improved bioavailability [3]. This functional group serves as a versatile synthetic handle for amide bond formation or esterification, facilitating its incorporation into more complex molecules. The conjugated π-system across the bicyclic scaffold allows for charge delocalization, which is critical for interactions with biological targets like enzyme active sites. Computational analyses reveal distinct electronic distributions around the carboxylic acid moiety and nitrogen-rich regions, creating polarized domains essential for forming multiple non-covalent interactions with proteins—a key determinant in its widespread pharmacological applications [3] [6].
The exploration of pyrrolopyrimidine scaffolds in medicinal chemistry traces its origins to natural product research, where structurally related alkaloids demonstrated intriguing biological activities. While pyrrolo[1,2-c]pyrimidine itself isn't a natural product, its structural kinship with pyrimidine-based nucleosides positioned it as a bioisostere for purines, enabling targeted modulation of nucleotide-binding domains in enzymes [4] [6]. Early synthetic efforts focused on simpler analogues, but the specific incorporation of a carboxylic acid at the 3-position emerged as a strategic advancement to enhance target affinity and solubility profiles. The scaffold gained prominence through its role in developing kinase inhibitors, particularly as resistance to first-generation tyrosine kinase inhibitors became clinically problematic [5]. Significant milestones include its application in compounds targeting pulmonary metastatic melanoma, where derivatives demonstrated potent antitumor effects in preclinical models [4]. The historical trajectory reflects a shift from simple heterocyclic curiosities to sophisticated, functionally decorated scaffolds engineered for precise target engagement. This evolution accelerated with advances in synthetic methodology, particularly multi-component reactions and catalytic processes that enabled efficient access to structurally diverse derivatives for structure-activity relationship studies [7].
Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid has emerged as a privileged scaffold in both academic and industrial drug discovery due to its versatile target engagement capabilities and synthetic tractability. Its primary significance lies in serving as a multitargeted kinase inhibitor core structure, with demonstrated activity against EGFR, Her2, VEGFR2, and CDK2 enzymes at nanomolar concentrations—comparable to established drugs like sunitinib (IC₅₀ = 261 nM) [5]. The carboxylic acid moiety enables rational drug design through structural modifications that fine-tune potency, selectivity, and pharmacokinetic properties. In oncology, derivatives have shown exceptional promise against aggressive malignancies including pulmonary metastatic melanoma and hepatocellular carcinoma through induction of apoptosis and cell cycle arrest [4] [5]. The scaffold's commercial availability from multiple suppliers at various scales (Table 1) underscores its industrial importance in hit-to-lead optimization campaigns.
Table 1: Commercial Availability of Pyrrolo[1,2-c]pyrimidine-3-carboxylic Acid
Reference | Purity | Form | Available Quantities | Price Range |
---|---|---|---|---|
IN-DA002QIC | 98% | Solid | 100mg, 250mg, 1g | €33-€117 |
54-OR961465 | 98% | Grey solid | 100mg, 250mg, 1g, 5g | €52-€947 |
10-F093165 | 95% | Solid | 250mg, 1g, 5g | €24-€464 |
The drug discovery applications extend beyond oncology, with emerging research in antiviral and anti-inflammatory therapeutics, though these areas remain less explored [6]. The synthesis of complex derivatives containing this scaffold has been optimized for industrial scalability, featuring one-pot multicomponent reactions with high yields (73-95%), mild conditions, and simple purification—attributes critical for manufacturing feasibility [7]. Several pharmaceutical companies have patented derivatives containing this core structure, indicating its commercial potential. Current research focuses on structural hybridization, combining this scaffold with other pharmacophores like thienopyrimidines to develop novel therapeutic agents targeting resistant cancers [4]. The compound's role in academic research is equally vital, serving as a model system for studying heterocyclic reactivity, molecular recognition, and structure-property relationships in medicinal chemistry curricula worldwide.
Table 2: Key Therapeutic Applications of Pyrrolopyrimidine Derivatives
Biological Target | Therapeutic Area | Potency (IC₅₀) | Mechanistic Action |
---|---|---|---|
Kinases (EGFR, Her2) | Non-small cell lung cancer | 40-204 nM | Competitive ATP inhibition |
VEGFR2 | Renal cell carcinoma | 52-89 nM | Angiogenesis suppression |
CDK2 | Hepatocellular carcinoma | 67-112 nM | Cell cycle arrest at G1/S |
Undefined targets | Pulmonary metastatic melanoma | 29-59 µM (cellular) | Apoptosis induction |
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 39731-48-1